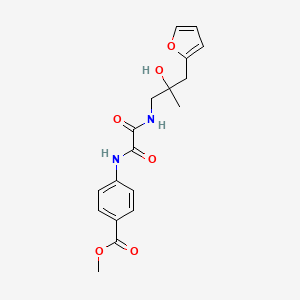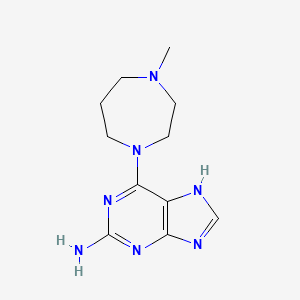![molecular formula C10H13ClN2S B2690632 2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride CAS No. 1052540-31-4](/img/structure/B2690632.png)
2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride is a compound with the CAS Number: 1052540-31-4 . It has a molecular weight of 228.75 and belongs to the class of benzonitrile derivatives.
Molecular Structure Analysis
The IUPAC name of this compound is 2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride . The InChI code is 1S/C10H12N2S.ClH/c11-5-6-13-8-10-4-2-1-3-9(10)7-12;/h1-4H,5-6,8,11H2;1H .Physical And Chemical Properties Analysis
This compound is a powder and it is stored at room temperature .Scientific Research Applications
Corrosion Inhibition
Compounds with structures similar to "2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride" have been investigated for their potential as corrosion inhibitors. Schiff bases derived from thiosalicylaldehyde, with functionalities similar to the aminoethylsulfanyl group, have shown significant inhibition properties for mild steel corrosion in hydrochloric acid environments. These studies suggest that sulfur-containing compounds can effectively adsorb onto metal surfaces, forming protective layers against corrosion. The adsorption often follows the Langmuir adsorption isotherm, indicating a strong and specific interaction between the inhibitor molecules and the metal surface (Behpour et al., 2008).
Antioxidant Mechanisms in Wine
Research into the oxidation mechanisms in wine has identified the role of sulfur-containing compounds, such as thiol groups, in reacting with electrophilic species like quinones. These reactions are crucial for understanding the oxidative stability of wines and the preservation of their aromatic qualities. The study of reaction rates between quinones and various nucleophiles, including sulfur-containing compounds, offers insights into how similar structures to "2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride" might interact in complex biological or chemical systems (Nikolantonaki & Waterhouse, 2012).
Antimicrobial Applications
Compounds featuring sulfur-containing motifs have been explored for their antimicrobial properties, particularly against Helicobacter pylori, a bacterium implicated in various gastrointestinal diseases. Novel structures derived from benzimidazole sulfanyl derivatives have shown potent activities against this pathogen. Such studies underscore the potential of sulfur-containing compounds, including those similar to "2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride," to serve as templates for developing new antimicrobial agents (Carcanague et al., 2002).
Environmental Remediation
The electrochemical degradation of sulfonamide antibiotics, which share a sulfonamide group commonality with the query compound, has been studied to address water pollution. These investigations reveal the potential of sulfur-containing compounds in environmental remediation technologies, especially in the breakdown of persistent organic pollutants in water sources (Lin et al., 2013).
Safety and Hazards
The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that it is harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These suggest measures to prevent exposure and actions to take in case of exposure .
properties
IUPAC Name |
2-(2-aminoethylsulfanylmethyl)benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S.ClH/c11-5-6-13-8-10-4-2-1-3-9(10)7-12;/h1-4H,5-6,8,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBNUSRUEJLIGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCCN)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Aminomethyl)-2,2-dimethylcyclopropyl]methanol](/img/structure/B2690549.png)
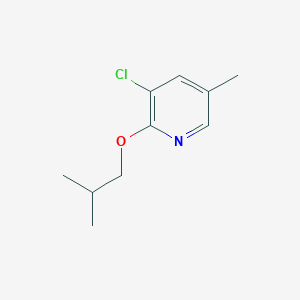
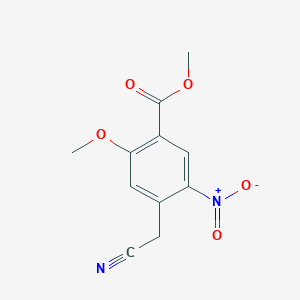
![3-(Fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2690553.png)
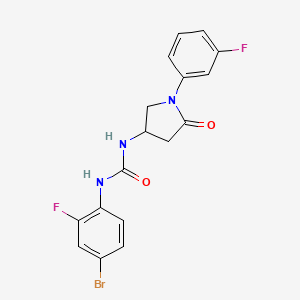
![1-[3-Methoxy-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2690558.png)
![N-(2-(4-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2690559.png)
![(2Z)-7-fluoro-2-{[(4-fluorophenyl)amino]methylidene}-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2690561.png)
![N-[(1E)-2-{[(2E)-2-(Hydroxyimino)cyclopentyl]methyl}-cyclopentylidene]hydroxylamine](/img/structure/B2690562.png)
![2-(Allylamino)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid](/img/structure/B2690563.png)
